molecular formula C10H15NO2 B8679324 1-Methacryloylazepan-2-one CAS No. 4084-71-3

1-Methacryloylazepan-2-one

Cat. No. B8679324
M. Wt: 181.23 g/mol
InChI Key: FWLVOQVHVQRMBL-UHFFFAOYSA-N
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Patent
US05264491

Procedure details

74 g of ε-caprolactam in 700 ml dry toluene is heated with 9.5 g of sodium at 90°-95° C. When all of the sodium metal has reacted, 43 ml of methacryloyl chloride in 50 ml dry benzene is added dropwise into the voluminous caprolactam salts at 4°-6° C. The mixture is then poured into a separatory funnel, washed with 200 ml water, 200 ml of sodium dicarbonate solution, and again with 20 ml water. The organic compounds are extracted with ether from the water phase, and the ether solution and benzene solution are dried over CaCl2 and the solvent evaporated under reduced pressure. The product, N-methacryloylcaprolactam, comes off at 90° C./2 mm hg. The yield is 32.3 g (42.8% based on sodium).
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Na].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12]>C1(C)C=CC=CC=1.C1C=CC=CC=1>[C:10]([N:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:8])(=[O:14])[C:11]([CH3:13])=[CH2:12] |^1:8|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
9.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
43 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is then poured into a separatory funnel
WASH
Type
WASH
Details
washed with 200 ml water, 200 ml of sodium dicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The organic compounds are extracted with ether from the water phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution and benzene solution are dried over CaCl2
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
comes off at 90° C.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)N1C(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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